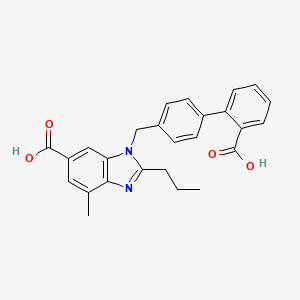

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[4-(2-carboxyphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWHGXBWUBIPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237043 | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884330-12-5 | |

| Record name | Telmisartan impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884330125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy telmisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DES(1-METHYL-2-BENZIMIDAZOLYL)-6-CARBOXY TELMISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J26V3NR17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan: Structure, Origin, and Analytical Control

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide provides a comprehensive examination of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan, a critical process-related impurity and potential degradant of the angiotensin II receptor blocker, Telmisartan. We will dissect its chemical structure, explore its formation pathways during synthesis and degradation, and detail the analytical methodologies essential for its detection and quantification. This document serves as a vital resource for professionals in pharmaceutical development, quality control, and regulatory affairs, offering the technical and causal insights required to manage this impurity in accordance with global regulatory standards.

Introduction to Telmisartan

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist prescribed for the treatment of hypertension.[1] Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which inhibits the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The complex bicyclic benzimidazole structure of Telmisartan, while central to its efficacy, also presents challenges in synthetic chemistry and drug stability, leading to the formation of various related substances.

Structural Elucidation of the Target Impurity

The compound this compound, also known as Telmisartan Diacid Impurity or Telmisartan Impurity E, is a derivative of the parent molecule.[2] Its chemical name precisely describes its structure in relation to Telmisartan.

-

Nomenclature Breakdown:

-

Telmisartan: The parent structure.

-

6-Des(1-methyl-2-benzimidazolyl): Indicates the removal (des-) of the 1-methyl-2-benzimidazolyl substituent from position 6 of the Telmisartan core.

-

6-carboxy: Denotes the replacement of the aforementioned group with a carboxylic acid (-COOH) group at the same position.

-

This structural modification results in a molecule with significantly different physicochemical properties compared to the active pharmaceutical ingredient (API). The replacement of a large, relatively non-polar heterocyclic moiety with a highly polar carboxylic acid group increases the molecule's overall polarity and aqueous solubility at neutral and basic pH.

Diagram: Structural Comparison

Caption: Structural difference between Telmisartan and its diacid impurity.

Formation Pathways: Synthesis and Degradation

Understanding the origin of an impurity is fundamental to controlling its presence in the final drug product. This compound can arise from two primary pathways:

-

Synthetic Origin: The synthesis of Telmisartan is a multi-step process. One reported pathway involves the condensation of a benzimidazole carboxylic acid derivative with a diamine to form the dibenzimidazole core. Incomplete reaction or the presence of precursor molecules lacking the second benzimidazole ring can lead to the formation of this diacid impurity. Specifically, if the precursor molecule 7-methyl-2-propyl-3H-benzimidazole-5-carboxylic acid undergoes alkylation without the prior successful formation of the full dibenzimidazole structure, it can result in related impurities.

-

Degradative Origin: Telmisartan is susceptible to degradation under stress conditions, particularly acidic and oxidative environments.[3][4][5][6] Forced degradation studies have shown that hydrolysis, especially under acidic conditions, can cleave the benzimidazole ring, leading to the formation of various degradants.[4][5][6] The diacid impurity is a plausible product of such hydrolytic cleavage.

Analytical Control and Methodologies

Regulatory bodies require that impurities in drug substances be identified, monitored, and controlled within specified limits.[7][8] The International Council for Harmonisation (ICH) guidelines provide a framework for these limits, which are often reflected in pharmacopeial monographs such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[7][8]

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating Telmisartan from its related substances.[9] The significant polarity difference between Telmisartan and the more polar this compound allows for effective separation.

Causality in Method Development:

-

Column Choice: A C18 stationary phase is typically used, as it provides excellent retention for the largely non-polar Telmisartan molecule, while allowing the more polar diacid impurity to elute earlier.

-

Mobile Phase: A gradient elution is often necessary. The method starts with a higher aqueous component to retain and resolve early-eluting polar impurities, followed by an increasing organic solvent (like acetonitrile or methanol) concentration to elute the parent API. The pH of the aqueous phase is critical and is often acidic (e.g., pH 3.0-4.0) to ensure the carboxylic acid groups are protonated, leading to sharp, symmetrical peak shapes.[10]

-

Detection: UV detection is employed, with wavelengths around 270-298 nm providing good response for both Telmisartan and its impurities.[8][11]

Table 1: Example HPLC Protocol Parameters

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water (pH ~3.0) | Acidic pH suppresses ionization of carboxyl groups for better peak shape. |

| Mobile Phase B | Acetonitrile / Methanol | Organic solvent to elute the non-polar API. |

| Elution Mode | Gradient | Necessary to resolve polar impurities from the main Telmisartan peak. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Detection | UV at 298 nm | Wavelength at which Telmisartan and related structures absorb strongly.[11] |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run time. |

Experimental Workflow for Impurity Profiling

Caption: Standard workflow for HPLC-based impurity profiling.

Toxicological and Regulatory Significance

The presence of impurities, even in small amounts, can impact the safety and efficacy of a drug product. Regulatory guidelines mandate that any impurity exceeding a certain threshold (typically 0.10% to 0.15%) must be identified and qualified through toxicological studies.[7] While specific toxicity data for this compound is not widely published, its structural alert (two carboxylic acids) warrants careful control. Pharmacopoeias like the USP may set limits for individual unspecified impurities to not more than 0.2%.[7][11] Therefore, robust analytical methods and stringent process controls are not merely best practices but regulatory necessities.

Conclusion

This compound is a key impurity in the manufacturing and stability assessment of Telmisartan. Its formation is rooted in the complexities of the API's synthesis and its susceptibility to hydrolytic degradation. For drug development professionals, controlling this impurity requires a multi-faceted approach: optimizing synthetic routes to minimize its formation, understanding degradation kinetics to ensure product stability, and implementing validated, stability-indicating analytical methods for its accurate quantification. This diligent control is paramount to ensuring the quality, safety, and regulatory compliance of Telmisartan-containing pharmaceuticals.

References

-

European Medicines Agency. Micardis, INN-telmisartan. Available at: [Link]

-

Pharmaffiliates. Telmisartan-impurities. Available at: [Link]

-

Pharmaffiliates. Telmisartan - Impurity E | CAS No : 884330-12-5. Available at: [Link]

-

Semantic Scholar. (n.d.). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Charde, M. S., et al. (2013). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. NIH National Library of Medicine. Available at: [Link]

-

Sahu, K., et al. (2016). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. Available at: [Link]

-

Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related. Late Pushpadevi Patil Arts & Science College. Available at: [Link]

-

USP-NF. (2014). Telmisartan Tablets. Available at: [Link]

-

Kumar, A., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc. Available at: [Link]

-

Wankhede, S. B., et al. (2007). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. Available at: [Link]

-

Rao, P. S., & Talluri, M. V. N. K. (2011). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. PubMed. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Structure and Analysis of Telmisartan Impurity H

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Telmisartan impurity H, a critical process-related impurity encountered during the synthesis of the angiotensin II receptor blocker, Telmisartan. A thorough understanding of the structure, formation, and analytical control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the chemical identity of Telmisartan impurity H, its role in the synthetic pathway of Telmisartan, and detailed methodologies for its characterization and quantification. By synthesizing information from peer-reviewed literature and chemical databases, this guide serves as an essential resource for researchers, analytical scientists, and professionals involved in the development and manufacturing of Telmisartan.

Introduction: The Imperative of Impurity Profiling in Telmisartan

Telmisartan, chemically known as 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid, is a potent and widely prescribed antihypertensive agent.[1] The stringent regulatory requirements for pharmaceutical products necessitate a comprehensive understanding and control of any impurities that may arise during the manufacturing process.[2] Process-related impurities, if not adequately controlled, can impact the safety and efficacy of the active pharmaceutical ingredient (API). Telmisartan impurity H is a key intermediate in the synthesis of Telmisartan, and its effective removal is a critical quality attribute of the final drug substance.[3]

Unveiling the Chemical Structure of Telmisartan Impurity H

Telmisartan impurity H is chemically identified as tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate .[4][5][6] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | [4][5][6] |

| CAS Number | 114772-40-6 | [4][5][6] |

| Molecular Formula | C₁₈H₁₉BrO₂ | [4][5][6] |

| Molecular Weight | 347.25 g/mol | [4][5] |

| Appearance | White to Off-White Solid | [6] |

The molecular structure of Telmisartan impurity H features a biphenyl core, which is a common structural motif in many sartans. One phenyl ring is substituted with a tert-butyl carboxylate group at the 2-position, while the other phenyl ring bears a bromomethyl group at the 4'-position.

Caption: Chemical structure of Telmisartan Impurity H.

Synthetic Pathway and Formation

Telmisartan impurity H is a crucial intermediate in the synthesis of Telmisartan. The most common synthetic route involves the alkylation of the pre-formed bis-benzimidazole moiety of Telmisartan with Telmisartan impurity H.

Caption: Role of Impurity H in Telmisartan synthesis.

The synthesis of Telmisartan impurity H itself can be accomplished through various methods, often starting from 4-methylbiphenyl-2-carboxylic acid. A general approach involves the esterification of the carboxylic acid with tert-butanol, followed by bromination of the methyl group, typically using a radical initiator.

While Telmisartan impurity H is primarily a process-related impurity, forced degradation studies of Telmisartan have been conducted to understand its stability profile. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7] While these studies are crucial for identifying potential degradation products, the formation of Telmisartan impurity H as a degradant of the final Telmisartan molecule is not commonly reported. Its presence is almost exclusively linked to the synthetic process.

Analytical Characterization

The unequivocal identification and quantification of Telmisartan impurity H require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

While publicly available detailed spectra are scarce, the expected spectroscopic features of Telmisartan impurity H can be predicted based on its structure. Reference standards from commercial suppliers are typically accompanied by a certificate of analysis including this data.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, a singlet for the bromomethyl (-CH₂Br) protons, and a prominent singlet for the nine equivalent protons of the tert-butyl group.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct resonances for the carbons of the biphenyl rings, the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the carbon of the bromomethyl group.

-

Mass Spectrometry (MS): Mass spectrometric analysis, often coupled with liquid chromatography (LC-MS), would show a molecular ion peak corresponding to the molecular weight of the impurity (347.25 g/mol ).[5] Fragmentation patterns can provide further structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of Telmisartan and its related substances, including impurity H.[2][10][11][12]

Experimental Protocol: A Validated RP-HPLC Method for Telmisartan and its Impurities

The following protocol is a representative example of a reversed-phase HPLC method that can be adapted and validated for the specific determination of Telmisartan impurity H.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 stationary phase is commonly used (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all related substances.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: UV detection at a wavelength of 270 nm is suitable for monitoring Telmisartan and its impurities.[2]

-

Column Temperature: Maintaining a constant column temperature, for example, at 40°C, ensures reproducibility.[2]

-

Injection Volume: A standard injection volume of 20 µL is commonly used.

Method Validation: Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.[11]

Caption: General workflow for HPLC analysis.

Conclusion

Telmisartan impurity H, tert-butyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate, is a critical process-related impurity in the synthesis of Telmisartan. Its effective control and monitoring are essential for ensuring the quality and safety of the final drug product. This technical guide has provided a detailed overview of its chemical structure, its role in the synthetic pathway of Telmisartan, and the analytical methodologies required for its characterization and quantification. A thorough understanding of these aspects is indispensable for scientists and professionals in the pharmaceutical industry to develop robust manufacturing processes and analytical control strategies for Telmisartan.

References

-

Bahlul, Z. A., et al. (2011). Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method. Journal of Young Pharmacists, 3(3), 226-233. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65999, Telmisartan. Retrieved January 27, 2026 from [Link].

-

Pharmaffiliates. (n.d.). Telmisartan - Impurity H. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9906257, tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate. Retrieved January 27, 2026 from [Link].

-

Agnitio Pharma. (n.d.). Telmisartan EP Impurity H 114772-40-6 C18H19BrO2. Retrieved January 27, 2026, from [Link]

- European Patent Office. (2010). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists (EP1871764A1).

- Bhavani, V., et al. (2013). Development and validation of stability indicating UPLC method for the estimation of telmisartan related substances in tablets formulation.

-

Patel, P. M., et al. (2013). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. Journal of Chemistry, 2013, 1-8. [Link]

-

Gholave, J. V., et al. (2020). Development and Validation of a Stability- indicating RP-HPLC Method for the Simultaneous Determination of Telmisartan and its Related Substances in Telmisartan Bulk Drug Substance. Analytical Chemistry Letters, 10(5), 577-589. [Link]

-

Seshachalam, V., & Harinadha Babu, V. (2012). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Arabian Journal of Chemistry, 5(4), 483-488. [Link]

-

Anonymous. (2021). DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. RASĀYAN Journal of Chemistry, 14(1), 21-26. [Link]

- Sharma, A., & Rathore, P. (2012). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2733.

- Anonymous. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE. International Journal of Biological and Pharmaceutical Sciences Archive, 13(2), 722-734.

- Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.

-

ResearchGate. (n.d.). Typical chromatograms of (a) telmisartan with all impurities and (b) isolated impurity. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan.

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved January 27, 2026, from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 27, 2026, from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved January 27, 2026, from [Link]

-

Reddy, M. S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(4), 1062-1074. [Link]

Sources

- 1. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. agnitio.co.in [agnitio.co.in]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | C18H19BrO2 | CID 9906257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scispace.com [scispace.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous determination of related substances of telmisartan and hydrochlorothiazide in tablet dosage form by using reversed phase high performance liquid chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan CAS 114772-40-6

An In-depth Technical Guide for Researchers and Drug Development Professionals

Topic: 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

A Technical Guide to the Identification, Formation, and Analysis of a Key Telmisartan Related Substance

Disclaimer: The topic provided combines a descriptive chemical name with a CAS number that corresponds to a different, albeit related, chemical entity. This guide will primarily focus on the compound described by the name This compound , which is recognized as Telmisartan EP Impurity E (CAS 884330-12-5) . To provide a comprehensive understanding, the role of the compound associated with the provided CAS 114772-40-6 (tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, or Telmisartan Impurity H) as a key synthetic intermediate will also be elucidated.

Executive Summary

Telmisartan is a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension.[1][2] The control of impurities in its Active Pharmaceutical Ingredient (API) is a critical aspect of ensuring its safety and efficacy, mandated by global regulatory bodies like the ICH. This guide provides a detailed technical overview of a significant related substance, this compound, also known as Telmisartan Impurity E. We will explore its chemical identity, pathways of formation, and the analytical methodologies required for its precise detection and quantification. Furthermore, we will discuss the synthetic precursor, Telmisartan Impurity H, to contextualize the origin of such process-related impurities. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Telmisartan.

The Pharmaceutical Context: Telmisartan and Impurity Profiling

Telmisartan: A Clinically Significant Antihypertensive Agent

Telmisartan, chemically known as 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid, exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[3][2] This action inhibits vasoconstriction and aldosterone release, leading to a reduction in blood pressure. Its long half-life of approximately 24 hours makes it a favored option for once-daily dosing.[3][2]

The Imperative of Impurity Profiling

The International Council for Harmonisation (ICH) guidelines mandate the identification and control of impurities in drug substances.[2][4] An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance. Establishing this profile is crucial as even minute quantities of certain impurities can affect the drug's safety and stability. Forced degradation studies are a cornerstone of this process, helping to identify potential degradation products that may arise during storage or under stress conditions such as exposure to acid, base, light, heat, or oxidation.[5][6][7][8]

Characterization of Telmisartan Impurity E

Nomenclature and Identification

The compound at the core of this guide is identified by several synonyms, which is common for pharmaceutical impurities. Understanding its nomenclature is key to navigating pharmacopoeias and scientific literature.

-

Systematic Name: 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.[9][10]

-

Common Name: this compound

-

Pharmacopoeial Designation: Telmisartan EP Impurity E.[9][10]

Physicochemical Properties

A summary of the key properties of Telmisartan Impurity E is presented below.

| Property | Value | Reference |

| CAS Number | 884330-12-5 | [9][10] |

| Molecular Formula | C26H24N2O4 | [9] |

| Molecular Weight | 428.49 g/mol | [9][10] |

Structural Elucidation: A Comparative Analysis

Telmisartan Impurity E is structurally distinct from the parent Telmisartan molecule. It lacks the second benzimidazole ring (the 1-methyl-1H-benzimidazol-2-yl group) at the 6-position of the central benzimidazole core. This position is instead occupied by a carboxylic acid group. This structural change significantly alters the molecule's polarity and chemical properties, which is the basis for its analytical separation from Telmisartan.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemmethod.com [chemmethod.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. akjournals.com [akjournals.com]

- 5. scispace.com [scispace.com]

- 6. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C26H24N2O4 | CID 56605215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tlcstandards.com [tlcstandards.com]

Whitepaper: A Convergent and Efficient Synthesis of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

An In-depth Technical Guide for Drug Development Professionals

Abstract

Telmisartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The original industrial synthesis, while effective, is a linear process encumbered by modest overall yields, challenging purification steps, and regioselectivity issues.[3][4] This guide details a modern, convergent synthesis strategy that circumvents these historical challenges. We focus on the preparation of a key intermediate, 1-{[2'-(carboxy)biphenyl-4-yl]methyl}-2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, referred to herein as 6-carboxy Telmisartan precursor. This approach bifurcates the synthesis into two primary fragments that are constructed independently and then coupled, significantly enhancing overall efficiency and process control. This document provides a deep dive into the causality behind experimental choices, detailed protocols, and process logic, aimed at researchers and scientists in pharmaceutical development.

Introduction: The Rationale for a Convergent Approach

The first-generation synthesis of Telmisartan, developed by Ries et al., involves a linear sequence where the bis-benzimidazole core is constructed first, followed by N-alkylation with a pre-formed brominated biphenyl fragment.[3][4][5] This classical route presents several drawbacks:

-

Low Overall Yield: The multi-step linear sequence results in a cumulative yield of approximately 21%.[2][5]

-

Regioselectivity: The N-alkylation of the asymmetric bis-benzimidazole core can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[3]

-

Hazardous Reagents: The synthesis of the biphenyl fragment often involves free-radical bromination, which can be difficult to control and may produce dibromo impurities.[2]

A convergent strategy offers a robust alternative. By synthesizing the two main structural components of Telmisartan separately and then joining them, we can maximize the yield of each stream and simplify the final coupling and purification steps. The central focus of our convergent strategy is the synthesis of the 6-carboxy Telmisartan precursor, a molecule that already contains the complete carbon skeleton of Telmisartan, save for the final benzimidazole ring formation.

Retrosynthetic Analysis

Our retrosynthetic logic deconstructs Telmisartan into three primary building blocks. The final step is the condensation of our target di-acid precursor with N-methyl-1,2-phenylenediamine. The di-acid itself is formed by coupling a benzimidazole carboxylate fragment with a biphenyl fragment.

Caption: Workflow for the synthesis of Fragment A.

Expertise in Action: Causality Behind the Protocol

-

N-Acylation: The synthesis begins by acylating methyl 4-amino-3-methylbenzoate with butyryl chloride. [3][5]This step serves a dual purpose: it introduces the required n-propyl group and protects the amine, directing the subsequent electrophilic nitration to the desired position.

-

Nitration: Nitration is performed using a standard mixture of nitric and sulfuric acid at low temperatures (0 °C) to control the exothermic reaction and prevent side-product formation. The electron-withdrawing nature of the acyl group and the directing effect of the methyl group favor nitration at position 5. [5]3. Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C). [3][5]This method is chosen for its high efficiency and clean conversion, producing water as the only byproduct, which simplifies workup.

-

Cyclization: The resulting diamine intermediate is cyclized by heating in glacial acetic acid. The acid protonates the carbonyl of the amide, making it more electrophilic for attack by the adjacent amino group, leading to intramolecular condensation and formation of the stable benzimidazole ring. [5]

Experimental Protocol: Synthesis of Fragment A

-

Step 1: Acylation: To a solution of methyl 4-amino-3-methylbenzoate (1.0 eq) in chlorobenzene, add butyryl chloride (1.1 eq). Heat the mixture to 100 °C and maintain for 4 hours. Cool the reaction and isolate the precipitated product by filtration.

-

Step 2: Nitration: Suspend the acylated product in concentrated H₂SO₄ and cool to 0 °C. Add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining the temperature below 5 °C. Stir for 1 hour, then pour onto ice. Filter the precipitate and wash with water until neutral.

-

Step 3: Reduction: Dissolve the nitro compound in methanol and charge to a hydrogenation reactor. Add 5% Pd/C catalyst (approx. 2% by weight). Pressurize the vessel with H₂ gas (5 bar) and stir at room temperature for 4-6 hours. Filter off the catalyst. [5]4. Step 4: Cyclization: Concentrate the methanolic filtrate from the previous step to a thick syrup. Add glacial acetic acid and heat to 100-110 °C for 1.5-2 hours. Evaporate the acetic acid under vacuum. Adjust the pH of the residue to 9.0-9.5 with concentrated ammonia to precipitate the product, methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (Fragment A). [5]

Intermediate Step Yield N-Acylated Product ~95% Nitro Intermediate ~90% Amino Intermediate ~100% (used directly) | Fragment A | ~90% |

Synthesis of Fragment B: The Biphenyl Moiety

The second fragment, 2-(4'-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole , provides the biphenyl backbone. The synthesis leverages a powerful palladium-catalyzed Suzuki coupling, and the carboxylic acid is temporarily protected as an oxazoline. [3][4][5]This protection strategy is superior to using ester protecting groups (like t-butyl ester) because the oxazoline is highly stable to the basic and organometallic conditions used in the synthesis, yet it can be hydrolyzed to the carboxylic acid under acidic conditions in the final step. [1][5]

Caption: Workflow for the synthesis of Fragment B.

Expertise in Action: Causality Behind the Protocol

-

Suzuki Coupling: The key C-C bond forming step is the Suzuki coupling between an aryl bromide (the oxazoline derivative) and an aryl boronic acid. [5]Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation. An aqueous base (Na₂CO₃) is essential for the transmetalation step in the catalytic cycle. This reaction is highly efficient, typically affording yields exceeding 90%. [3][5]2. Chlorination: The resulting alcohol is converted into a reactive electrophile for the subsequent alkylation step. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting the primary alcohol into a chloromethyl group with high fidelity and producing only gaseous byproducts (SO₂ and HCl), which simplifies workup. [5]The reaction is run at low temperature to prevent side reactions.

Experimental Protocol: Synthesis of Fragment B

-

Step 1: Suzuki Coupling: To a mixture of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 eq), 4-(hydroxymethyl)phenyl boronic acid (1.1 eq), and aqueous sodium carbonate (2.0 M, 2.0 eq) in THF, add Pd(PPh₃)₄ (0.02 eq). Heat the mixture to 60-65 °C and stir for 2 hours. Cool, separate the organic layer, and concentrate to obtain [2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol. [5]2. Step 2: Chlorination: Dissolve the alcohol intermediate in methylene chloride and cool to 0-5 °C. Add thionyl chloride (1.2 eq) dropwise. Stir for 2 hours at this temperature. Quench the reaction by pouring it into a 20% aqueous sodium bicarbonate solution. Separate the organic layer, wash with water, and concentrate under pressure to yield 2-(4'-chloromethyl-biphenyl-2-yl)-4,4-dimethyl-4,5-dihydrooxazole (Fragment B) as a white solid. [5]

Intermediate Step Yield Coupled Alcohol ~95% | Fragment B | ~99% |

Convergent Assembly and Final Hydrolysis

With both fragments in hand, the final steps involve coupling them via N-alkylation, followed by hydrolysis of the ester and oxazoline groups to reveal the target di-acid molecule.

Caption: Final convergent coupling and hydrolysis sequence.

Expertise in Action: Causality Behind the Protocol

-

N-Alkylation: Fragment A is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the benzimidazole anion. This anion then acts as a nucleophile, attacking the electrophilic chloromethyl group of Fragment B in a classic Sₙ2 reaction. [5]THF is an ideal solvent as it is aprotic and effectively solvates the cation.

-

Ester Hydrolysis (Saponification): The methyl ester of the coupled product is hydrolyzed using sodium hydroxide in a methanol/water mixture. This standard saponification yields the sodium salt of the carboxylic acid, which upon acidic workup (or in this case, direct use in the next step) gives the free carboxylic acid at the 6-position of the benzimidazole. [5]3. Oxazoline Hydrolysis: The final step to unmask the second carboxylic acid involves heating the intermediate with concentrated hydrochloric acid. [1][5]The strong acidic conditions protonate the oxazoline ring, facilitating hydrolytic cleavage to reveal the carboxylic acid on the biphenyl ring, thus yielding the target molecule.

Experimental Protocol: Convergent Assembly

-

Step 1: N-Alkylation: To a solution of Fragment A (1.0 eq) in THF, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise at room temperature. Stir for 30 minutes. Add a solution of Fragment B (1.05 eq) in THF. Heat the mixture to reflux (approx. 75-80 °C) and maintain for 8 hours. Cool the reaction and quench by pouring it into a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate and concentrate. [5]2. Step 2: Ester Hydrolysis: Dissolve the crude product from Step 1 in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and heat to 70 °C for 5 hours. Cool the reaction mixture. This produces the intermediate with a free carboxylate on the benzimidazole ring and the oxazoline still intact. [5]3. Step 3: Oxazoline Hydrolysis: To the reaction mixture from Step 2, add concentrated hydrochloric acid. Heat to 100-110 °C and maintain for approximately 30 hours. [1][5]Cool the reaction mixture to precipitate the product. Isolate by filtration, wash with water, and dry under vacuum to obtain 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan as a solid.

| Step | Product | Overall Yield (from Fragments) |

| N-Alkylation | Coupled Ester | ~85% |

| Ester Hydrolysis | Carboxylate Intermediate | ~80% (from coupled ester) |

| Oxazoline Hydrolysis | Target Di-Acid | ~85% (from carboxylate) |

| Total Convergent Sequence | Target Di-Acid | ~58% |

Conclusion

This technical guide outlines a robust and efficient convergent synthesis for a key precursor of Telmisartan. By dissecting the molecule into two manageable fragments and employing modern synthetic methods like the Suzuki coupling, this strategy overcomes the primary limitations of the original linear synthesis. The use of an oxazoline as a stable protecting group for the carboxylic acid is a cornerstone of this approach, enabling high yields and simplifying process control. The overall yield for the convergent assembly is approximately 58%, a significant improvement over the 21% reported for the classical route. This methodology provides a more practical, scalable, and economically viable path for the large-scale production of Telmisartan.

References

-

Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). EFFICIENT AND CONVERGENT SYNTHESIS OF TELMISARTAN. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-477. Available at: [Link]

-

Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141. Available at: [Link]

- Goosen, A., et al. (2010). An improved process for the preparation of telmisartan. Google Patents (WO2012028925A2).

-

Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. Available at: [Link]

-

Barberis, C., et al. (2010). A process for the preparation of telmisartan. European Patent Office (Patent 2149566). Available at: [Link]

-

Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. Available at: [Link]

-

Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. PubMed Central (PMC). Available at: [Link]

-

Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254. Available at: [Link]

Sources

formation mechanism of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

An In-Depth Technical Guide to the Formation Mechanism of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Abstract

This technical guide provides a comprehensive examination of the formation mechanisms of this compound, a significant process-related impurity of the angiotensin II receptor antagonist, Telmisartan. Known in pharmacopeias as Telmisartan EP Impurity E, this molecule, herein referred to as Telmisartan Diacid, represents a critical quality attribute that must be understood and controlled during drug substance manufacturing. This document elucidates the primary synthetic pathway leading to its formation, proposes a plausible degradation mechanism, and provides detailed experimental protocols for its synthesis and analysis. The intended audience for this guide includes researchers, process chemists, and analytical scientists involved in the development and manufacturing of Telmisartan.

Introduction: Telmisartan and the Imperative of Purity

Telmisartan is a potent, long-acting, nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the management of hypertension.[1][2][3][4] Its molecular architecture features a complex bibenzimidazole core linked to a biphenyl carboxylic acid moiety. The chemical name for Telmisartan is 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid.[2]

In the manufacturing of any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, which can arise from starting materials, intermediates, or degradation of the API.[2]

One such critical impurity in Telmisartan synthesis is this compound, or Telmisartan Diacid. Its chemical structure is 1-((2'-Carboxy-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.[5] This impurity is structurally similar to Telmisartan but lacks the second (1-methyl) benzimidazole ring, which is replaced by a carboxylic acid group. This structural modification can impact the pharmacological and toxicological profile of the substance, necessitating a thorough understanding of its formation to mitigate its presence in the final API.

Elucidation of Formation Mechanisms

The presence of Telmisartan Diacid can be attributed to two primary sources: as a byproduct of the synthetic process or as a degradation product of Telmisartan.

Primary Formation Route: A Synthetic Diversion

The most direct and well-documented pathway to the formation of Telmisartan Diacid is through an incomplete synthesis, where a key intermediate is carried forward and subjected to the final reaction steps. The conventional synthesis of Telmisartan involves the condensation of two benzimidazole precursors followed by alkylation.[3][4]

A critical intermediate in many synthetic routes is the bis-benzimidazole core, 1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole (often abbreviated as DMPBB).[6] This molecule is formed by the condensation of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.[6]

However, if the initial mono-benzimidazole intermediate, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid , fails to undergo the second cyclization and is instead directly alkylated with the biphenyl moiety, it serves as the direct precursor to Telmisartan Diacid. This mechanism is outlined below.

-

Intermediate Formation : The synthesis begins with the formation of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.

-

Divergence from Main Synthesis : Instead of reacting with N-methyl-o-phenylenediamine to form the bis-benzimidazole core of Telmisartan, this mono-benzimidazole carboxylic acid is carried over.

-

Alkylation : This intermediate is alkylated, typically with an ester of 4'-(bromomethyl)biphenyl-2-carboxylic acid (e.g., the methyl or tert-butyl ester).[7] This reaction mirrors the final alkylation step in the main Telmisartan synthesis.

-

Hydrolysis : The resulting diester intermediate undergoes hydrolysis under acidic or basic conditions to yield the final Telmisartan Diacid impurity. A specific patent (WO2006/44754) details a synthetic process where a diester precursor is hydrolyzed using potassium hydroxide to directly produce Telmisartan Diacid.[8]

The following diagram illustrates this synthetic formation pathway.

Proposed Degradation Pathway

While the synthetic route is the most probable origin, the formation of Telmisartan Diacid via degradation of the parent drug molecule is chemically plausible, particularly under harsh hydrolytic conditions. Telmisartan has been shown to degrade under alkaline, acidic, and oxidative stress.[1][9][10]

The chemical linkage between the two benzimidazole rings in Telmisartan is essentially an amide bond within a cyclic system. Amide bonds are susceptible to hydrolysis, especially under basic conditions.

-

Initiation : Under strong alkaline conditions (e.g., refluxing with NaOH or KOH), a hydroxide ion can attack the carbonyl carbon of the second benzimidazole ring (the one derived from N-methyl-o-phenylenediamine).

-

Ring Opening : This nucleophilic attack leads to the cleavage of the C-N bond, opening the imidazole ring to form a diamine intermediate.

-

Hydrolysis to Carboxylic Acid : Subsequent hydrolysis of the resulting functionalities would lead to the formation of a carboxylic acid group at the 6-position of the first benzimidazole ring, releasing a derivative of N-methyl-o-phenylenediamine and yielding Telmisartan Diacid.

While direct experimental evidence from the literature specifically identifying Telmisartan Diacid as a degradation product is scarce, forced degradation studies confirm Telmisartan's instability in alkaline medium, making this a logical and proposed pathway for its formation.[10]

Experimental Protocols & Data

To provide actionable insights, this section details the synthetic protocol for preparing a reference standard of Telmisartan Diacid and a general protocol for conducting forced degradation studies.

Synthesis of Telmisartan Diacid Reference Standard

This protocol is adapted from the procedure described in patent WO2006/44754.[8] It involves the hydrolysis of a diester precursor.

Objective : To synthesize 4'-[2-n-propyl-4-methyl-6-carboxylic acid-benzimidazol-1-yl]-methyl-biphenyl-2-carboxylic acid (Telmisartan Diacid).

Starting Material : Methyl 4'-[2-n-propyl-4-methyl-6-hydroxycarbonyl-benzimidazol-1-yl]-methyl-biphenyl-2-carboxylate.

Procedure :

-

Reaction Setup : Charge 15.0 g of the starting diester and 8.4 g of potassium hydroxide into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Solvent Addition : Add 225 mL of acetonitrile to the flask.

-

Saponification : Heat the mixture to 70-75°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal : Once the reaction is complete, distill off the solvent completely under reduced pressure.

-

Work-up : Cool the reaction mass to 25-35°C and add 225 mL of water.

-

Precipitation : Adjust the pH of the aqueous solution to 4-5 using 36% aqueous hydrochloric acid (approx. 12 mL). Stir the resulting suspension for 30-45 minutes.

-

Isolation : Filter the precipitated solid and wash the filter cake with 30 mL of water.

-

Purification : Transfer the wet solid into a flask containing 70 mL of acetonitrile at room temperature. Stir for 30-45 minutes.

-

Final Filtration & Drying : Filter the solid, wash with 20 mL of acetonitrile, and dry at 25-35°C for 4-5 hours to yield the title compound.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 15.0 g |

| Reagent (KOH) | 8.4 g |

| Solvent (Acetonitrile) | 225 mL |

| Reaction Temperature | 70-75 °C |

| Reaction Time | 2-3 hours |

| Final Product Yield | ~10 g |

Forced Degradation Study Protocol (Alkaline Hydrolysis)

Objective : To investigate the formation of Telmisartan Diacid from Telmisartan under alkaline stress conditions.

Materials : Telmisartan API, 0.1 N Sodium Hydroxide (NaOH), 0.1 N Hydrochloric Acid (HCl), Methanol, HPLC system with a suitable C18 column.

Procedure :

-

Sample Preparation : Accurately weigh and dissolve Telmisartan in a minimal amount of methanol and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

-

Stress Condition : Heat the solution in a water bath at 60°C for a defined period (e.g., 4-8 hours).[9]

-

Sampling : Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8 hours).

-

Neutralization : Immediately cool the aliquot and neutralize it with an equivalent volume of 0.1 N HCl to stop the degradation process.

-

Analysis : Dilute the neutralized sample with mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.[2][11]

-

Peak Identification : Compare the chromatogram of the stressed sample with that of a qualified Telmisartan Diacid reference standard to confirm its formation and quantify its concentration.

Analytical Control and Conclusion

The control of Telmisartan Diacid is achieved through a combination of robust process controls and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for separating and quantifying this impurity from the Telmisartan API and other related substances.[2][11][12]

The formation of this compound (Telmisartan Diacid) is primarily a process-related event, stemming from the alkylation of an incompletely cyclized intermediate. While its formation through the degradation of Telmisartan via alkaline hydrolysis is chemically plausible, the synthetic pathway represents the more significant and controllable origin. A thorough understanding of these mechanisms allows process chemists to optimize reaction conditions to minimize the carry-over of the mono-benzimidazole intermediate, thereby ensuring the purity and quality of the final Telmisartan drug substance. Analytical scientists can use this knowledge to develop targeted methods for the detection and quantification of this critical impurity.

References

-

New Drug Approvals. (2015, April 6). TELMISARTAN PART 2/3. [Link]

-

SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. [Link]

-

Chemical Methodologies. (2018, October 28). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. [Link]

- Google Patents. (n.d.).

-

Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Typical chromatograms of (a) telmisartan with all impurities and (b) isolated impurity. [Link]

- Google Patents. (n.d.).

-

Beilstein Journals. (2010, March 11). Efficient and improved synthesis of Telmisartan. [Link]

-

Research and Reviews: Journal of Pharmaceutics and Nanotechnology. (2014, September 22). Force Degradation Studies of Telmisartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. [Link]

-

PubChem. (2026, January 10). This compound. [Link]

-

National Institutes of Health (NIH). (n.d.). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemmethod.com [chemmethod.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 5. This compound | C26H24N2O4 | CID 56605215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 7. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rroij.com [rroij.com]

- 10. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Degradation Pathway Analysis of Telmisartan

Introduction

Telmisartan, chemically known as 4'-[(1,4'-dimethyl-2'-propyl [2,6'-bi-1H-benzimidazol]-1'-yl) methyl] [1,1'-biphenyl]-2-carboxylic acid, is a potent and selective angiotensin II type-1 (AT1) receptor antagonist.[1] It is widely prescribed for the management of hypertension.[2] The intrinsic stability of a drug molecule like telmisartan is a critical parameter that influences its safety, efficacy, and shelf-life. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate rigorous stress testing to elucidate potential degradation pathways and identify the resulting degradation products.[1] This guide provides an in-depth technical exploration of the degradation behavior of telmisartan under various stress conditions, outlines the analytical methodologies for pathway elucidation, and presents the characterized structures of its degradants.

The molecular structure of telmisartan, featuring two benzimidazole rings and a biphenyl carboxylic acid moiety, presents several sites susceptible to chemical transformation. Understanding these liabilities is fundamental to developing stable pharmaceutical formulations and robust, stability-indicating analytical methods.

Principles of Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the deliberate and rigorous process of degrading a drug substance or product under conditions more severe than accelerated stability testing.[3] The core objective is not merely to determine the percentage of degradation but to achieve a foundational understanding of the molecule's stability profile.[4] As per ICH guidelines, this involves exposing the drug to hydrolytic, oxidative, photolytic, and thermal stress.[5]

The causality behind this approach is multi-faceted:

-

Pathway Elucidation: It helps to establish the likely degradation pathways and identify the primary degradation products.[4] This knowledge is invaluable for improving the manufacturing process and formulation to minimize impurity formation.

-

Method Development: It is instrumental in developing and validating stability-indicating analytical methods (SIAMs). A SIAM must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants and impurities.

-

Structural Characterization: The process generates a sufficient quantity of degradation products for isolation and subsequent structural elucidation using advanced analytical techniques.

Table 1: Standard ICH Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 80°C | Simulates acidic environments and targets acid-labile functional groups. |

| Base Hydrolysis | 0.1 M NaOH at 80°C | Simulates alkaline environments; particularly targets esters and amides. |

| Neutral Hydrolysis | Water at 80°C | Assesses the drug's stability in an aqueous environment at elevated temperatures. |

| Oxidation | 3-30% H₂O₂ at room temperature | Investigates susceptibility to oxidative degradation, which can occur via atmospheric oxygen or excipient peroxides. |

| Photodegradation | Exposure to UV/Vis light (e.g., 1.2 million lux hours and 200 W h/m²) | Evaluates the impact of light exposure during manufacturing, storage, and administration. |

| Thermal Degradation | Solid drug at high temperatures (e.g., 50-70°C) | Assesses the intrinsic thermal stability of the drug substance in its solid state. |

Major Degradation Pathways of Telmisartan

Studies have shown that telmisartan is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability under neutral, thermal, and photolytic stress.[6] However, some studies have reported photolytic degradation under specific conditions.[7]

Hydrolytic Degradation

Telmisartan exhibits significant degradation in both acidic and alkaline environments.[6]

-

Acid Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl), the molecule is susceptible to cleavage. The primary degradation pathway involves the hydrolysis of the ether linkage between the benzimidazole and the biphenylmethyl moiety. This results in the formation of key degradation products.

-

Alkaline Hydrolysis: In the presence of a base (e.g., 0.1 M NaOH), telmisartan also undergoes significant degradation.[5] The susceptibility to degradation is often more pronounced in alkaline conditions compared to acidic ones.

Oxidative Degradation

Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of N-oxide derivatives.[1][4] The nitrogen atoms within the benzimidazole rings are potential sites for oxidation. The reaction mechanism typically involves the nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide.

Photodegradation

While some studies report telmisartan as being relatively stable under photolytic conditions[6], others have identified a specific photo-acidic degradation pathway.[7] When exposed to light in an acidic medium, telmisartan can undergo a complex intramolecular cyclization reaction. This leads to the formation of a unique degradation product, identified as 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one.[7] This highlights the importance of evaluating stress conditions in combination.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes for telmisartan under different stress conditions.

Caption: Major degradation pathways of telmisartan under forced stress conditions.

The Analytical Workflow for Pathway Elucidation

A robust analytical workflow is essential for separating, identifying, and quantifying degradation products. This process is a self-validating system, where each step confirms the findings of the previous one, from initial detection to final structural confirmation.

Step 1: Forced Degradation and Sample Preparation

The initial step involves subjecting telmisartan to the stress conditions outlined in Table 1.

Protocol: General Forced Degradation Procedure

-

Preparation: Prepare stock solutions of telmisartan in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Application:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat in a water bath at 80°C for a specified period (e.g., 2-8 hours).

-

Oxidation: Mix the stock solution with a solution of 3-30% H₂O₂ and keep at room temperature for 24 hours.

-

Photodegradation: Expose the solution to a calibrated light source providing UV and visible output as per ICH Q1B guidelines.[3]

-

Thermal: Store the solid API powder in a hot air oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 60 days).[6]

-

-

Neutralization & Dilution: After the specified time, cool the samples. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

-

Final Dilution: Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 10-50 µg/mL).

Step 2: Chromatographic Separation (UPLC/HPLC)

The cornerstone of a stability-indicating method is the chromatographic separation. The goal is to achieve baseline resolution between the parent drug and all process-related impurities and degradation products. Ultra-Performance Liquid Chromatography (UPLC) is often preferred over traditional HPLC for its higher efficiency, sensitivity, and speed.[6]

Rationale for Method Choices:

-

Column: A C18 or C8 column is typically chosen due to the non-polar nature of telmisartan. UPLC columns with sub-2 µm particles (e.g., Acquity BEH C18, 1.7 µm) provide superior resolution and faster analysis times.[6]

-

Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient allows for the effective separation of compounds with varying polarities.

-

Detector: A Photodiode Array (PDA) detector is crucial. It not only quantifies the peaks but also performs peak purity analysis by comparing spectra across the peak, thus ensuring that the parent peak is not co-eluting with any degradants.

Table 2: Example UPLC Method Parameters for Telmisartan Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1mm x 150mm) |

| Mobile Phase A | Water or 10mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.3 mL/min |

| Detection | PDA at 290-296 nm[2][5] |

| Column Temp | 25-30 °C |

| Injection Volume | 1-3 µL |

Step 3: Identification and Structural Elucidation (LC-MS/MS, NMR)

Once separated, the identity of the degradation products must be confirmed. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/TOF or LC-QTOF), is the primary tool for this purpose.

Methodology:

-

Mass Determination: The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition.

-

Fragmentation Analysis (MS/MS): The parent ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation pattern of a degradation product to that of the parent drug, the site of chemical modification can be deduced.[7]

-

Advanced Techniques: For unambiguous structural confirmation, techniques like LC-NMR and on-line H/D exchange mass studies can be employed.[7] LC-NMR provides detailed proton and carbon connectivity, while H/D exchange can identify the number of exchangeable protons in the molecule, offering further structural clues.[7]

Visualizing the Analytical Workflow

This diagram outlines the logical flow from stress testing to final pathway confirmation.

Caption: A self-validating workflow for telmisartan degradation analysis.

Conclusion

The degradation pathway analysis of telmisartan is a critical component of drug development and quality control. A thorough understanding, derived from systematic forced degradation studies, reveals the molecule's inherent liabilities. Telmisartan is most susceptible to degradation via hydrolysis and oxidation, with specific pathways identified under photo-acidic conditions. The successful elucidation of these pathways relies on a robust analytical workflow combining high-resolution chromatographic separation with advanced mass spectrometric and spectroscopic techniques. This comprehensive approach ensures the development of stable formulations and validated, stability-indicating analytical methods, ultimately safeguarding patient safety and drug efficacy.

References

-

Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Sahu, K., Sahu, S., Shaharyar, M., & Siddiqui, A. A. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing. Retrieved January 27, 2026, from [Link]

-

Charde, M. S., Gupta, A., & Chakole, R. D. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace. Retrieved January 27, 2026, from [Link]

-

Londhe, S. V., Deshmukh, R. S., Mulgund, S. V., & Jain, K. S. (2011). Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. Akadémiai Kiadó. Retrieved January 27, 2026, from [Link]

-

Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 755–761. Retrieved January 27, 2026, from [Link]

-

Sahu, K., et al. (2012). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines. ResearchGate. Retrieved January 27, 2026, from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Conference on Harmonisation. Retrieved January 27, 2026, from [Link]

-

Reddy, B. P., Reddy, K. R., & Sreeram, V. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 149-155. Retrieved January 27, 2026, from [Link]

Sources

- 1. akjournals.com [akjournals.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. database.ich.org [database.ich.org]

- 4. scispace.com [scispace.com]

- 5. Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Trustworthiness: Method validation is paramount to ensure the reliability of the data. As per ICH Q2(R1), the method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and sensitivity (Limit of Detection - LOD; Limit of Quantitation - LOQ). [1][21]Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed under stress conditions (acid, base, oxidation, heat, light) are separated from the main peak. [22][23][24]

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Chromatographic System:

-

Gradient Program:

-

A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 30%), ramp up to a higher percentage (e.g., 80-90%) to elute all impurities and the API, hold for a few minutes, and then return to initial conditions for re-equilibration.

-

-

Sample Preparation:

-

Test Solution: Accurately weigh and dissolve about 25 mg of the telmisartan sample in a suitable solvent (e.g., methanol with a small amount of 40 g/L sodium hydroxide to aid dissolution) and dilute to a final concentration of approximately 0.5 mg/mL. [8] * Reference Solution (for quantification): Prepare a solution of a known concentration of Telmisartan Reference Standard (RS) in the same diluent.

-

-

System Suitability:

-

Inject a system suitability solution (containing telmisartan and key specified impurities) to verify the resolution between critical pairs, theoretical plates, and tailing factor for the main API peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: When an unknown impurity is detected in HPLC, LC-MS is the next logical step. It provides crucial molecular weight information. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula) of the impurity. Tandem MS (MS/MS) is then used to fragment the impurity's parent ion, yielding a fragmentation pattern that provides clues about its substructures, which can be compared to the fragmentation of the telmisartan API to pinpoint structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the definitive technique for unambiguous structure elucidation. After an unknown impurity has been isolated, typically using preparative HPLC, a suite of NMR experiments is performed.

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, HMBC is invaluable for identifying long-range correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the position of substituents, which is critical for distinguishing between isomers like telmisartan and its Related Compound B. [9]

Conclusion

The identification and control of process-related impurities are critical components of drug development and manufacturing for telmisartan. A successful strategy is built on a thorough understanding of the synthetic process and the application of a robust, multi-modal analytical workflow. By combining high-resolution separation techniques like HPLC/UPLC with powerful spectroscopic tools such as HRMS and NMR, researchers and scientists can confidently separate, identify, and quantify impurities. This ensures that the final drug product meets the stringent purity and safety standards required by regulatory agencies worldwide, ultimately safeguarding patient health.

References

-

Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. (2018).

-

Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. International Journal of Pharmaceutical Research and Applications. (2021).

-

Telmisartan Impurities. BOC Sciences.

-

Typical chromatograms of (a) telmisartan with all impurities and (b).... ResearchGate.

-

Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form. SciSpace.

-

Stability-indicating RP-HPLC method for analysis of telmisartan in the bulk drug and in formulations. AKJournals. (2009).

-

Telmisartan Tablets. USP-NF. (2014).

-

Synthesis of telmisartan impurity B. PubMed. (2012).

-

Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC. International Journal of Pharmaceutical Sciences Review and Research. (2014).

-

Telmisartan EP Impurity E. TLC Pharmaceutical Standards.

-

Novel impurity of telmisartan and synthesis method thereof. Google Patents. (2013).

-

Telmisartan Related Compound B (15 mg). USP Store.

-

TELMISARTAN Telmisartanum. European Pharmacopoeia. (2012).

-

Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA).

-

Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms. National Institutes of Health (NIH). (2013).

-

Telmisartan Related Compound B USP Reference Standard. Sigma-Aldrich.

-

Y0000649 - CRS catalogue. EDQM.

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006).

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. (2016).

-

Telmisartan Tablets. USP-NF. (2017).

-

Telmisartan Related Compound A USP Reference Standard. Sigma-Aldrich.

-

Telmisartan Related Compound B pharmaceutical secondary standard, certified reference material. Sigma-Aldrich.

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2024).

-

Comparative Study of Forced Degradation Behavior of Telmisartan b. Longdom Publishing.

-

Quality Guidelines. ICH.

-

Telmisartan EP Impurity A. SynZeal.

-

Telmisartan and Hydrochlorothiazide Tablets. USP. (2011).

-

Telmisartan Related Compound B (15 mg) (4'-[(1,7'-dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid). ChemicalBook.

-

Telmisartan EP Impurity A; USP Telmisartan Related Compound A. Alfa Omega Pharma.

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. (2022).

-

STABILITY INDICATING ASSAY OF TELMISARTAN IN TABLETS. International Journal of Pharmaceutical Sciences and Research. (2022).

-

Telmisartan EP Impurity A. Simson Pharma Limited.

-